N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Overview
Description
“N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide” is a synthetic organic compound that features a combination of iodophenyl, thiophene, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group is introduced through acylation reactions.
Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted phenyl rings.
Scientific Research Applications
“N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide” may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may:
Bind to Receptors: Interact with specific receptors or enzymes in the body.
Modulate Pathways: Influence biochemical pathways, leading to therapeutic effects.
Inhibit Enzymes: Act as inhibitors of enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
- N-(4-chlorophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Uniqueness
“N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide” is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its bromine or chlorine analogs.
Properties
IUPAC Name |
N-(4-iodophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O2S/c18-13-3-5-14(6-4-13)19-16(21)12-7-9-20(10-8-12)17(22)15-2-1-11-23-15/h1-6,11-12H,7-10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMQKFDJPDYWCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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